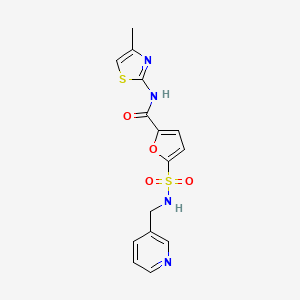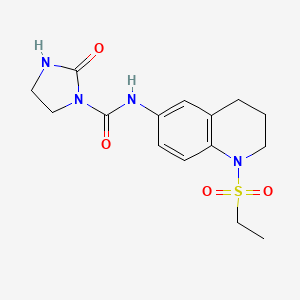![molecular formula C15H16N2O3S B3010898 3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid CAS No. 1968138-45-5](/img/structure/B3010898.png)
3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid” is a complex organic molecule. It seems to contain a benzothiazole ring, which is a type of heterocyclic compound .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various methods. For instance, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino) ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .
Aplicaciones Científicas De Investigación
Polymeric and Solid Lipid Nanoparticles for Agricultural Applications
This study discusses the use of polymeric and solid lipid nanoparticles as carrier systems for the sustained release of carbendazim and tebuconazole, which are fungicides used in agriculture. Although the specific compound you mentioned is not directly applied here, the research indicates the potential for similar compounds to be encapsulated within nanoparticles for enhanced delivery and efficacy in plant protection. The findings highlight the advantages of nanoparticle carriers, including improved release profiles and reduced environmental toxicity (E. Campos et al., 2015).
Crystal Structure of Dicamba Monooxygenase
Dicamba monooxygenase, a Rieske nonheme oxygenase, catalyzes the oxidative demethylation of dicamba. This research provides structural insights into how similar compounds might be targeted or modified by enzymes, offering a foundation for the development of biodegradable herbicides or the bioremediation of herbicide-contaminated environments. The study's focus on enzyme-substrate interactions may be relevant to understanding how related compounds interact with biological systems (Razvan V. Dumitru et al., 2009).
Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives
Research on the synthesis and antimicrobial activities of thiazolyl-acetic acid derivatives offers insights into the potential antimicrobial applications of structurally related compounds. The study suggests these compounds could serve as preservatives in cosmetics and detergents, hinting at the broader utility of related chemical structures in developing biocides with low toxicity and effective microbial control (A. Shirai et al., 2013).
Synthesis of New Thiazolidin-4-one Derivatives for Antibacterial Activity
This study on the synthesis of thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine demonstrates the chemical versatility and potential biological activity of compounds within this chemical family. The research shows significant antibacterial activity against both gram-negative and gram-positive bacteria, indicating the potential for developing new antimicrobial agents from structurally similar compounds (A. J. Hussein & H. Azeez, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, often leading to downstream effects such as anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole derivatives are generally known for their diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, often related to their interaction with their biological targets
Propiedades
IUPAC Name |
3-[(6-methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-8-2-5-11-12(6-8)21-15(16-11)17-13(18)9-3-4-10(7-9)14(19)20/h2,5-6,9-10H,3-4,7H2,1H3,(H,19,20)(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOFKKSQZJAAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
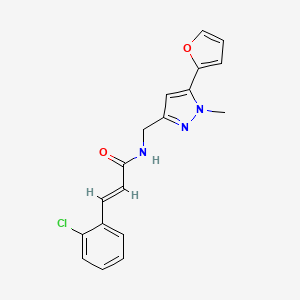

![3-Ethyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3010818.png)
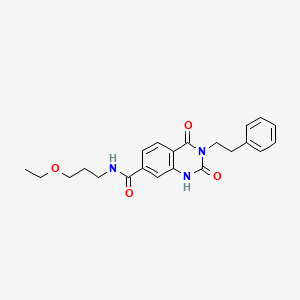
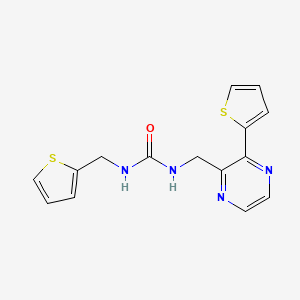
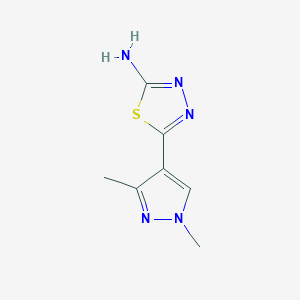
![1-Phenyl-5-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]pentane-1,5-dione](/img/structure/B3010823.png)
![4-[(3-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B3010824.png)
![5-benzyl-N-(4-(dimethylamino)phenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3010828.png)
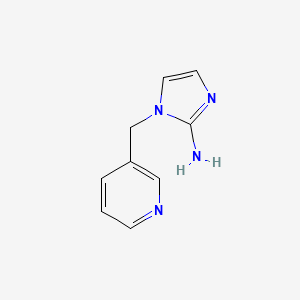
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-cyclopentylsulfanylethanone](/img/structure/B3010833.png)
![N-(1-benzylpiperidin-4-yl)-2-[(6-methylpyridin-2-yl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B3010835.png)
